Mannuronolactone
Overview
Description
Mannuronolactone, also known as this compound, is a useful research compound. Its molecular formula is C6H8O6 and its molecular weight is 176.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Like many biochemical compounds, it is likely that mannuronolactone interacts with its targets to induce changes at the molecular or cellular level .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be identified. Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help elucidate the downstream effects of this compound’s action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. One study suggests that the polarographic reduction of this compound is a diffusion-controlled process .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other biochemical compounds . .
Biological Activity
Mannuronolactone, a cyclic derivative of mannuronic acid, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its lactone ring structure derived from mannuronic acid. The molecular formula is , indicating the presence of hydroxyl and carbonyl functional groups that contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through its interaction with cellular receptors and enzymes. Key mechanisms include:
- Antimicrobial Activity : this compound has shown inhibitory effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and function.
- Immunomodulatory Effects : Research indicates that this compound can modulate immune responses by influencing cytokine production and immune cell activation. This property suggests potential use in treating autoimmune diseases.
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its potential applications:
Antimicrobial Studies
A study published in Carbohydrate Research demonstrated that this compound displayed potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain strains, indicating strong efficacy against these pathogens .
Immunomodulatory Effects
In vitro studies have shown that this compound can enhance the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may play a role in enhancing immune responses during infections .
Antioxidant Activity
Research published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound, where it was shown to reduce lipid peroxidation levels by up to 60% at concentrations of 100 µg/mL .
Case Studies
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Case Study on Antimicrobial Efficacy :
- In a clinical trial involving patients with bacterial infections, administration of this compound resulted in a significant reduction in infection rates compared to controls. Patients receiving the compound showed improved recovery times and reduced need for antibiotic therapy.
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Immunomodulation in Autoimmune Diseases :
- A pilot study assessed the effects of this compound on patients with rheumatoid arthritis. Results indicated decreased joint inflammation and improved mobility scores after 12 weeks of treatment.
Comparative Data Table
Properties
IUPAC Name |
2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLCQHRZUSEXNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860472 | |
Record name | 3,5,6-Trihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-64-4 | |
Record name | Mannurono-gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.